molecular formula C8H8BNO2 B132104 Indole-6-boronic acid CAS No. 147621-18-9

Indole-6-boronic acid

Cat. No. B132104
Key on ui cas rn: 147621-18-9
M. Wt: 160.97 g/mol
InChI Key: ZVMHOIWRCCZGPZ-UHFFFAOYSA-N
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Patent
US05459152

Procedure details

To a suspension of potassium hydride (35% oil dispersion, 0.84 g, 7.33 mmol) in THF (10 mL) at 0° C. was added a solution 6-bromoindole (1.43 g, 7.20 mmol) in THF (6 mL). The reaction mixture was stirred for 15 min at 0° C., then cooled to -78° C. and t-butyllithium solution (1.7M in pentance, 14.6 mmol) was added quickly dropwise. After stirring for 20 min. at -78° C., a solution of tri-n-butyl borate (3.94 mL, 14.6 mmol) in THF (4 mL) was added quickly. The reaction mixture was stirred for 1 hour at -78° C. and 2hours at 0° C. The reaction was quenched by addition of 1N aqueous HCl (15 mL) and stirring for 30 min at 0° C. The reaction mixture was partitioned between H2O and ether. The aqueous phase was extracted 3 times with ether. The combined ethereal extracts where washed 3 times with cold 1N aqueous NaOH, and then discarded. The basic aqueous extracts where acidified with 1N aqueous HCl and extracted 3 times with ether. The combined organic layers where dried over Na2SO4, filtered, and concentrated in vacuo to give 6-indolylboronic acid (0.86 g) which was used without further purification.
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
14.6 mmol
Type
reactant
Reaction Step Three
Quantity
3.94 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[K+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.C([Li])(C)(C)C.[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC>C1COCC1>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([B:18]([OH:24])[OH:19])[CH:12]=2)[CH:8]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
14.6 mmol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
3.94 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
After stirring for 20 min. at -78° C.
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at -78° C. and 2hours at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1N aqueous HCl (15 mL)
STIRRING
Type
STIRRING
Details
stirring for 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between H2O and ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with ether
WASH
Type
WASH
Details
washed 3 times with cold 1N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers where dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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